5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Description

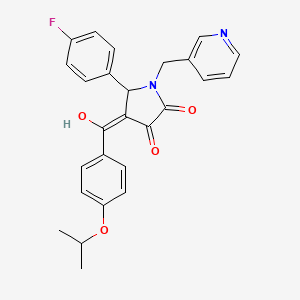

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a lactam ring with multiple functional substitutions. Its structure includes:

- 5-(4-Fluorophenyl): A fluorine-substituted aromatic ring at position 5, enhancing lipophilicity and metabolic stability .

- 4-(4-Isopropoxybenzoyl): A benzoyl group with an isopropoxy substituent at position 4, contributing to steric bulk and modulating electronic properties .

- 3-Hydroxy group: A polar hydroxyl group at position 3, enabling hydrogen bonding interactions.

Properties

IUPAC Name |

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN2O4/c1-16(2)33-21-11-7-19(8-12-21)24(30)22-23(18-5-9-20(27)10-6-18)29(26(32)25(22)31)15-17-4-3-13-28-14-17/h3-14,16,23,30H,15H2,1-2H3/b24-22+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSBZBUTDFOLCF-ZNTNEXAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in drug development, particularly focusing on its antibacterial properties and interactions with various biological targets.

Chemical Structure and Properties

The compound possesses a unique structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 388.4 g/mol. The presence of the fluorophenyl group enhances its chemical reactivity, while the pyridine moiety is crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H22FN2O4 |

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | (4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

| CAS Number | 433258-85-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The synthesis route often employs starting materials such as 4-fluorobenzaldehyde and various benzoyl chlorides under controlled conditions to yield the desired product.

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent. A related class of compounds, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, lead compounds in this series exhibited minimum inhibitory concentrations (MICs) as low as 8 μg/mL against MRSA strains . This suggests that the target compound may share similar antibacterial properties due to structural similarities.

The biological mechanism underlying the activity of this compound is thought to involve interactions with specific enzymes or receptors within bacterial cells. The fluorophenyl and isopropoxybenzoyl groups likely enhance binding affinity through hydrophobic interactions and hydrogen bonding, modulating enzyme activity and disrupting cellular processes essential for bacterial survival.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Antibacterial Efficacy : A study published in Antibiotics reported that analogs of this compound exhibited promising antibacterial effects against resistant strains of bacteria . This establishes a foundation for further exploration into the specific compound's efficacy.

- Mechanistic Insights : Research has also focused on understanding how these compounds interact at the molecular level with bacterial enzymes, providing insights into their potential as novel therapeutic agents .

Comparison with Similar Compounds

Aromatic Substituents

Hydroxy and Carbonyl Groups

- The 3-hydroxy group is critical for hydrogen bonding with target proteins, as seen in analogues with similar bioactivity profiles .

- Benzoyl vs. Aroyl Variations : Substitution at position 4 with 4-methylbenzoyl (logP ~3.5) vs. 4-fluorobenzoyl (logP ~2.8) alters hydrophobicity and membrane permeability .

Heterocyclic Substituents

Melting Points and Stability

- The target compound’s melting point is unreported, but analogues with trifluoromethoxy or tert-butyl groups exhibit higher melting points (>240°C), suggesting crystalline stability .

- Low-yield syntheses (e.g., 9% for compound 25 in ) highlight challenges in introducing trifluoromethyl groups, whereas the target compound’s synthesis likely benefits from optimized isopropoxybenzoyl coupling .

NMR and Crystallographic Data

- NMR Shifts : In analogues, the 3-hydroxy proton resonates at δ 10–12 ppm, while aromatic protons in fluorophenyl groups appear at δ 7.2–7.8 ppm (). These patterns align with the target compound’s expected spectral profile .

- Crystallography : SHELX refinements () confirm planar lactam rings in similar compounds, suggesting analogous rigidity in the target molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.